Immunosuppressive Potency Ranking: M17 Versus CsA, CsC, M1, CsD, and M21
In a head-to-head comparative study of six cyclosporine-related compounds, M17 ranked third in immunosuppressive potency, placing between cyclosporine C (CsC) and metabolite M1 [1]. The potency hierarchy was established as: CsA ≥ CsC > M17 > M1 ≥ CsD > M21. This differentiation is critical for selecting the appropriate compound for structure-activity relationship studies or for understanding the contribution of individual metabolites to overall immunosuppression.
| Evidence Dimension | In vitro lymphocyte proliferation inhibition (ConA, PHA, PWM, MLC) and in vivo local graft-versus-host reaction |
|---|---|
| Target Compound Data | M17 ranked third among six compounds tested; active in all in vitro assays and showed measurable in vivo activity |
| Comparator Or Baseline | CsA (ranked first/highest potency), CsC (ranked second), M1 (ranked fourth), CsD (ranked fifth), M21 (ranked sixth/weakest) |
| Quantified Difference | Potency hierarchy: CsA ≥ CsC > M17 > M1 ≥ CsD > M21 |
| Conditions | In vitro: ConA, PHA, PWM mitogen stimulation and mixed lymphocyte culture (MLC) assays; In vivo: local GvH reaction in H-2d→(H-2b×H-2d)F1 and H-2k→(H-2b×H-2k)F1 mouse models |
Why This Matters
This direct comparative ranking enables informed selection of M17 as a reference standard for studies requiring an active metabolite with potency distinct from both the parent drug and less active metabolites like M21.
- [1] Sadeg N, Pham-Huy C, Rucay P, Righenzi S, Halle-Pannenko O, Claude JR, Bismuth H, Duc HT. In vitro and in vivo comparative studies on immunosuppressive properties of cyclosporines A, C, D and metabolites M1, M17 and M21. Immunopharmacol Immunotoxicol. 1993 Mar-Jun;15(2-3):163-77. View Source
